3,5-Diethylphenol

Description

Structure

3D Structure

Properties

CAS No. |

1197-34-8 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

3,5-diethylphenol |

InChI |

InChI=1S/C10H14O/c1-3-8-5-9(4-2)7-10(11)6-8/h5-7,11H,3-4H2,1-2H3 |

InChI Key |

LPCJHUPMQKSPDC-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=CC(=C1)O)CC |

Canonical SMILES |

CCC1=CC(=CC(=C1)O)CC |

Other CAS No. |

1197-34-8 |

Synonyms |

3,5-diethylphenol |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Diethylphenol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural information of 3,5-Diethylphenol. The content is tailored for a scientific audience and presents quantitative data in a structured format, alongside a discussion of its synthesis and analysis.

Core Chemical and Physical Properties

This compound is a disubstituted aromatic organic compound. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1197-34-8 |

| SMILES String | CCC1=CC(=CC(=C1)O)CC |

| Melting Point | 76 °C |

| Boiling Point | 248 °C |

| Density | 0.9688 g/cm³ (estimate) |

| Refractive Index | 1.5091 (estimate) |

| XLogP3 | 3.2 |

| Topological Polar Surface Area | 20.2 Ų |

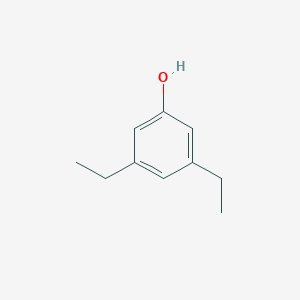

Chemical Structure

The chemical structure of this compound consists of a benzene (B151609) ring substituted with a hydroxyl group and two ethyl groups at the meta positions (3 and 5).

Synthesis and Analysis

Synthetic Pathways

-

Functionalization of a Pre-existing Aromatic Core: A plausible route involves a three-step sequence starting from 1,3-diethylbenzene.[1] This would likely entail:

-

Acylation: A Friedel-Crafts acylation of 1,3-diethylbenzene.

-

Oxidation: A Baeyer-Villiger oxidation of the resulting ketone to form a this compound ester.

-

Hydrolysis: Subsequent hydrolysis of the ester to yield this compound.[1]

-

-

Construction from Acyclic Precursors: Another potential, though less documented, pathway could be analogous to the industrial production of 3,5-dimethylphenol (B42653) from isophorone.[1] This would involve the catalytic conversion of a corresponding "diethyl-isophorone" precursor in the gas phase at high temperatures.[1]

It is important to note that these are generalized strategies, and the optimization of reaction conditions, catalysts, and purification methods would be necessary for a successful synthesis.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC):

A general reverse-phase HPLC method can be employed for the analysis of this compound.[2] While a specific, validated protocol with detailed parameters is not available, the methodology would involve the following:

-

Stationary Phase: A C18 (Newcrom R1) or similar reverse-phase column.[2]

-

Mobile Phase: A mixture of acetonitrile (B52724) (ACN), water, and an acid modifier such as phosphoric acid or, for mass spectrometry compatibility, formic acid.[2]

The following diagram illustrates a general workflow for the HPLC analysis of a chemical compound like this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. While some alkylphenols are known to exhibit biological effects, such as acting as xenoestrogens, these findings are not directly attributable to this compound without specific experimental evidence.[1] Further research is required to elucidate any potential biological roles of this compound.

Conclusion

This compound is a well-characterized compound in terms of its fundamental chemical and physical properties. While general synthetic and analytical strategies can be inferred from related compounds, detailed experimental protocols are not widely published. Furthermore, its biological activity and potential interactions with cellular signaling pathways remain an unexplored area of research, presenting an opportunity for future investigation.

References

Spectroscopic Profile of 3,5-Diethylphenol: A Technical Guide

Introduction

3,5-Diethylphenol is an organic compound with the chemical formula C₁₀H₁₄O. As a disubstituted phenol (B47542), it serves as a valuable intermediate in the synthesis of various more complex molecules, finding applications in the development of resins, polymers, and specialty chemicals. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, quality control, and for tracking its transformations in chemical reactions. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Spectroscopic Data

The structural elucidation of this compound is achieved through the combined application of several spectroscopic techniques. Each method provides unique insights into the molecular structure, and together they offer a complete picture of the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum reveals the different types of protons and their connectivity within the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.59 | s | 1H | Ar-H (meta to OH) |

| 6.52 | s | 2H | Ar-H (ortho to OH) |

| 4.75 | s | 1H | -OH |

| 2.54 | q | 4H | -CH₂- |

| 1.19 | t | 6H | -CH₃ |

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.[1]

| Chemical Shift (ppm) | Assignment |

| 155.0 | C-OH |

| 144.9 | C-CH₂ |

| 118.8 | Ar-CH (meta to OH) |

| 112.5 | Ar-CH (ortho to OH) |

| 29.0 | -CH₂- |

| 14.1 | -CH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Description |

| ~3350 | O-H stretch (broad) |

| ~2965, 2930, 2870 | C-H stretch (aliphatic) |

| ~1600, 1470 | C=C stretch (aromatic) |

| ~1200 | C-O stretch |

| ~830 | C-H bend (aromatic, out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

| m/z | Relative Intensity (%) | Assignment |

| 150 | 100 | [M]⁺ (Molecular Ion) |

| 135 | 80 | [M-CH₃]⁺ |

| 121 | 60 | [M-C₂H₅]⁺ |

| 107 | 40 | [M-C₃H₇]⁺ |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 20 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired on a 300 or 400 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 75 or 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon. A wider spectral width is used compared to ¹H NMR. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often required to obtain a good quality spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

FTIR Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample compartment is first recorded. Then, the sample spectrum is recorded, typically over the range of 4000-400 cm⁻¹. The final spectrum is usually an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction (GC-MS): A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the compound from any impurities before it enters the mass spectrometer.

-

Ionization and Analysis: In the mass spectrometer, the sample is typically ionized by electron impact (EI) at 70 eV. The resulting charged fragments and the molecular ion are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow and Data Integration

The following diagrams illustrate the general workflow of spectroscopic analysis and the logical integration of data for structural elucidation.

Figure 1: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

Figure 2: Logical relationship of how NMR, IR, and MS data are integrated to confirm the structure of this compound.

References

An In-depth Technical Guide to 3,5-Diethylphenol (CAS: 1197-34-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 3,5-Diethylphenol (CAS Number: 1197-34-8), a sterically hindered phenol (B47542) of increasing interest in synthetic chemistry, material science, and drug discovery. This document collates its physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities, presenting the information in a structured and accessible format for laboratory and development professionals.

Core Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its identification, handling, and application in experimental settings.

Physicochemical Properties

Quantitative data for this compound has been compiled from various sources to provide a comprehensive reference.

| Property | Value | Source(s) |

| CAS Number | 1197-34-8 | [1][2] |

| Molecular Formula | C₁₀H₁₄O | [1][2] |

| Molecular Weight | 150.22 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Melting Point | 76-77 °C | N/A |

| Boiling Point | 248 °C @ 760 Torr | N/A |

| Density | 0.9688 g/cm³ (estimate) | N/A |

| LogP | 3.33 | N/A |

| EC Number | 214-824-5 | [2] |

Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and structural confirmation of this compound.

| Technique | Data Summary | Source(s) |

| ¹H NMR | Spectrum available. Key signals correspond to aromatic, methylene, and methyl protons. | [2][3] |

| ¹³C NMR | Data available, showing characteristic peaks for aromatic and aliphatic carbons. | N/A |

| Mass Spectrometry (MS) | Molecular ion peak (M+) observed at m/z 150. | [1] |

| Infrared (IR) Spectroscopy | Spectrum available, showing characteristic O-H and C-H stretching frequencies. | [2][4][5] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its practical application in research.

Synthesis of this compound

Several synthetic routes to 3,5-disubstituted phenols have been established, primarily for the dimethyl analogue. These methods can be adapted for the synthesis of this compound. A plausible multi-step laboratory synthesis starting from 1,3-diethylbenzene (B91504) is outlined below.

Workflow: Synthesis via Friedel-Crafts Acylation, Baeyer-Villiger Oxidation, and Hydrolysis

Caption: Multi-step synthesis of this compound.

Protocol:

-

Friedel-Crafts Acylation: 1,3-Diethylbenzene is reacted with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This electrophilic aromatic substitution introduces an acetyl group onto the aromatic ring, yielding 3,5-diethylacetophenone.[1]

-

Baeyer-Villiger Oxidation: The resulting ketone, 3,5-diethylacetophenone, undergoes oxidation using a peroxide, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction inserts an oxygen atom between the carbonyl carbon and the aromatic ring to form an ester, 3,5-diethylphenyl acetate.[1]

-

Hydrolysis: The final step involves the hydrolysis of the ester under acidic or basic conditions. Treatment with a strong acid (e.g., HCl) or base (e.g., NaOH) cleaves the ester bond to yield the desired this compound product.[1]

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, its classification as a sterically hindered phenol (SHP) places it within a class of compounds known for significant biological activities, including antioxidant and cytotoxic effects.

Dual Role of Sterically Hindered Phenols

SHPs exhibit a "chameleonic" ability to switch from being antioxidants in healthy tissues to pro-oxidants that generate reactive oxygen species (ROS) in tumor cells.[6] This dual activity makes them promising candidates for drug development, particularly in oncology.

-

Antioxidant Activity: In normal physiological conditions, the phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, thereby protecting cells from oxidative damage.[1][7] This is the basis for their use as antioxidants in various industries.[8][9]

-

Pro-oxidant and Cytotoxic Activity: In the microenvironment of tumor cells, which is often characterized by oxidative stress, SHPs can be oxidized to form phenoxyl radicals and quinone methides.[6] This process can lead to the generation of cytotoxic ROS, inhibition of glycolysis, dissipation of the mitochondrial membrane potential, and ultimately, induction of apoptosis (programmed cell death) through the intrinsic mitochondrial pathway.[6]

Logical Workflow: Bioactivity of Sterically Hindered Phenols

Caption: Dual antioxidant/pro-oxidant roles of SHPs.

This paradoxical behavior is a key area of research for developing targeted cancer therapies. The specific activity of this compound within this class would depend on its precise redox properties and interactions with cellular components. Further research is warranted to elucidate its specific molecular targets and pathways.[6]

Safety and Handling

As with its analogue 3,5-dimethylphenol, this compound should be handled with care in a laboratory setting. It is classified as harmful if swallowed, and causes skin and serious eye irritation.[2] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

- 1. This compound | High-Purity Reagent Supplier [benchchem.com]

- 2. This compound | C10H14O | CID 33660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 3,5-Diethylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-diethylphenol in organic solvents. Recognizing the scarcity of direct quantitative data for this specific compound in publicly available literature, this guide leverages data from structurally similar phenolic compounds to provide valuable estimations and insights. The information herein is intended to support research, development, and formulation activities by offering a robust framework for understanding and experimentally determining the solubility of this compound.

Introduction to this compound and its Solubility

This compound is an organic compound that holds significance as a versatile intermediate in the synthesis of various materials and molecules. Its structure, featuring a hydroxyl group attached to a benzene (B151609) ring with two ethyl groups at the meta-positions, imparts specific physicochemical properties that govern its reactivity and solubility. The solubility of this compound in organic solvents is a critical parameter for its application in chemical synthesis, purification processes like recrystallization, and formulation development.

The general principle of "like dissolves like" suggests that this compound, with its significant nonpolar character due to the diethyl-substituted aromatic ring, will exhibit greater solubility in less polar organic solvents. The presence of the hydroxyl group also allows for hydrogen bonding, contributing to some solubility in polar solvents.

Estimated Solubility of this compound and Structurally Related Compounds

| Compound | Solvent | Temperature (°C) | Solubility |

| General Phenols | |||

| Phenol (B47542) | Ethanol | Ambient | Soluble[1] |

| Phenol | Diethyl Ether | Ambient | Soluble[1] |

| Phenol | Benzene | Ambient | Soluble[1] |

| Phenol | Chloroform | Ambient | Soluble[1] |

| Ethylphenol Isomers | |||

| 2-Ethylphenol | Ethanol | Ambient | Freely Soluble[2] |

| 2-Ethylphenol | Diethyl Ether | Ambient | Soluble in all proportions[2] |

| 2-Ethylphenol | Benzene | Ambient | Freely Soluble[2] |

| 4-Ethylphenol | Ethanol | Ambient | Soluble[3] |

| 4-Ethylphenol | Diethyl Ether | Ambient | Soluble[3] |

| 4-Ethylphenol | Benzene | Ambient | Soluble[3] |

| 4-Ethylphenol | Carbon Disulfide | Ambient | Soluble[4] |

| Dimethylphenol Isomers | |||

| 2,3-Dimethylphenol | Ethanol | Ambient | Freely Soluble[5] |

| 2,3-Dimethylphenol | Chloroform | Ambient | Freely Soluble[5] |

| 2,3-Dimethylphenol | Diethyl Ether | Ambient | Freely Soluble[5] |

| 2,3-Dimethylphenol | Benzene | Ambient | Freely Soluble[5] |

| 3,4-Dimethylphenol | Aromatic Solvents | Ambient | Soluble[6] |

| 3,5-Dimethylphenol | Ethanol | Ambient | Soluble |

| Diethylphenol Isomers | |||

| 2,3-Diethylphenol | Ethanol | Ambient | Moderately Soluble[7] |

| 2,3-Diethylphenol | Diethyl Ether | Ambient | Moderately Soluble[7] |

Note: "Soluble" and "Freely Soluble" are qualitative terms from the cited sources. Quantitative data is sparse. The solubility of this compound is expected to be similar to that of other diethylphenol and dimethylphenol isomers.

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, a standardized experimental protocol is essential. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[8][9] This can be followed by gravimetric or spectroscopic analysis to quantify the dissolved solute.

3.1. Materials and Equipment

-

High-purity this compound

-

Analytical grade organic solvents

-

Analytical balance (± 0.1 mg)

-

Vials with airtight seals

-

Constant temperature shaker or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or watch glass (for gravimetric analysis)

-

UV-Vis spectrophotometer (for spectroscopic analysis)

-

Volumetric flasks and pipettes

3.2. Shake-Flask Method Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of the desired organic solvent. The presence of excess solid is crucial to ensure a saturated solution at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the equilibration temperature.

-

Immediately filter the collected supernatant through a suitable syringe filter into a pre-weighed container (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis). This step is critical to remove any undissolved solid particles.

-

3.3. Quantification of Dissolved Solute

3.3.1. Gravimetric Analysis

-

Weigh the container with the filtered saturated solution.

-

Evaporate the solvent from the container in a fume hood or under a gentle stream of nitrogen.

-

Dry the container with the solid residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.[10][11]

-

Weigh the container with the dry residue.

-

Calculate the solubility as the mass of the dissolved this compound per volume or mass of the solvent.

3.3.2. Spectroscopic Analysis

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Use the calibration curve to determine the concentration of this compound in the diluted solution.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualization of a Plausible Synthetic Workflow

While direct signaling pathways involving this compound are not well-documented, a logical workflow for its synthesis can be visualized. A plausible synthetic route, analogous to the synthesis of 3,5-dimethylphenol, could start from 1,3-diethylbenzene.[12]

Caption: A plausible three-step synthesis of this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method followed by two common analytical techniques.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound in organic solvents remains elusive in the current body of scientific literature, this guide provides a practical framework for researchers and professionals. By leveraging data from structurally similar compounds and employing standardized experimental protocols such as the shake-flask method, reliable solubility data can be generated. This information is paramount for the effective use of this compound in drug development, chemical synthesis, and material science, enabling optimization of reaction conditions, purification methods, and formulation strategies.

References

- 1. Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 2-Ethylphenol | C8H10O | CID 6997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Ethylphenol | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,4-Dimethylphenol | C8H10O | CID 7249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmajournal.net [pharmajournal.net]

- 12. This compound | High-Purity Reagent Supplier [benchchem.com]

A Comprehensive Technical Guide to the Physical Properties of 3,5-Diethylphenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 3,5-Diethylphenol, specifically its melting and boiling points. This document is intended for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. The guide includes a summary of quantitative data, detailed experimental protocols, and a visualization of a relevant biological pathway.

Core Physical Properties of this compound

This compound is a disubstituted phenolic compound with the chemical formula C₁₀H₁₄O. Accurate knowledge of its physical properties, such as melting and boiling points, is crucial for its application in synthesis, purification, and formulation.

Data Presentation

The following table summarizes the key physical properties of this compound.

| Physical Property | Value | Conditions |

| Melting Point | 76 - 77 °C | - |

| Boiling Point | 248 °C | 760 Torr |

Experimental Protocols

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point can be determined using a capillary melting point apparatus.

Apparatus and Reagents:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

This compound, purified solid

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry, purified this compound is placed in a mortar and finely ground with a pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The apparatus is turned on, and the temperature is increased at a rapid rate initially. A preliminary, approximate melting point is observed.

-

Accurate Determination: The apparatus is allowed to cool. A fresh capillary tube with the sample is placed in the apparatus, and the temperature is raised rapidly to about 10-15 °C below the approximate melting point. The heating rate is then adjusted to a slow rate of 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The normal boiling point is measured at an atmospheric pressure of 760 Torr. A common method for determining the boiling point of a small quantity of liquid is the micro boiling point or Siwoloboff method.

Apparatus and Reagents:

-

Thiele tube or a similar heating bath (e.g., oil bath with a stirrer)

-

Thermometer (calibrated)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

This compound, purified liquid (if the sample is solid at room temperature, it should be gently heated to its molten state)

-

Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Sample Preparation: Approximately 0.5 mL of this compound is placed in the small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer using a rubber band or a wire, ensuring the bulb of the thermometer is level with the sample. The entire assembly is then clamped and immersed in the heating bath (Thiele tube or oil bath), ensuring the sample is below the level of the heating fluid.

-

Heating: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: The heating is continued until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. At this point, the heating is stopped.

-

Data Recording: The liquid in the heating bath is allowed to cool while being stirred. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded. This temperature is the boiling point of the liquid at the ambient atmospheric pressure. For a normal boiling point, a pressure correction may be necessary if the atmospheric pressure is not 760 Torr.

Biodegradation Pathway of Alkylphenols

While a specific signaling pathway for this compound is not extensively documented, its structural similarity to other alkylphenols, such as 3,5-dimethylphenol, suggests a plausible biodegradation pathway in microorganisms like Pseudomonas species. These bacteria are known to degrade aromatic compounds. The following diagram illustrates a hypothetical metabolic pathway for the aerobic degradation of this compound.

Caption: Hypothetical aerobic biodegradation pathway of this compound by a meta-cleavage route.

An In-depth Technical Guide to the Reactivity and Electrophilic Substitution of 3,5-Diethylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethylphenol is a substituted aromatic organic compound that holds significant interest in synthetic chemistry and materials science. Its unique substitution pattern, featuring a hydroxyl group and two meta-positioned ethyl groups, imparts distinct reactivity towards electrophilic aromatic substitution. This guide provides a comprehensive overview of the reactivity of this compound, with a detailed focus on its behavior in key electrophilic substitution reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation. The information presented herein is intended to serve as a technical resource for researchers and professionals engaged in the synthesis and application of substituted phenols.

Core Principles of Reactivity and Regioselectivity

The reactivity of this compound in electrophilic aromatic substitution is governed by the electronic effects of its substituents: the hydroxyl (-OH) group and the two ethyl (-CH₂CH₃) groups.

-

Activating Nature: The hydroxyl group is a powerful activating group due to the resonance effect, where its lone pair of electrons delocalizes into the benzene (B151609) ring, increasing the electron density of the aromatic system.[1][2][3] The two ethyl groups are weakly activating through an inductive effect, further enhancing the ring's nucleophilicity.[4] The cumulative effect of these groups makes the this compound ring highly susceptible to electrophilic attack.[4]

-

Directing Effects: Both the hydroxyl and ethyl groups are ortho, para-directors.[1][4] In the case of this compound, the positions ortho (2 and 6) and para (4) to the hydroxyl group are strongly activated. The ethyl groups at positions 3 and 5 also direct incoming electrophiles to their respective ortho and para positions, which are the same 2, 4, and 6 positions. This confluence of directing effects results in a high degree of regioselectivity, with electrophilic substitution occurring almost exclusively at the positions activated by the hydroxyl group.[4]

Physical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O | [5] |

| Molecular Weight | 150.22 g/mol | [5] |

| CAS Number | 1197-34-8 | [5] |

| Melting Point | 76 °C | [6] |

| Boiling Point | 248 °C | [6] |

| ¹H NMR (CDCl₃) | Available | [7] |

| ¹³C NMR | Available | [8] |

Electrophilic Substitution Reactions

Due to the high activation of the aromatic ring, this compound readily undergoes a variety of electrophilic substitution reactions. The following sections detail the expected outcomes and provide representative experimental protocols for key transformations.

Nitration

Nitration of phenols typically occurs under mild conditions to avoid oxidation of the phenol (B47542) ring.[9] For this compound, nitration is expected to yield a mixture of 2-nitro-3,5-diethylphenol and 4-nitro-3,5-diethylphenol. The ratio of these isomers can be influenced by reaction conditions such as temperature and the nitrating agent used.

Table 2: Expected Products of Nitration

| Product Name | Structure | Position of Substitution |

| 2-Nitro-3,5-diethylphenol | ortho | |

| 4-Nitro-3,5-diethylphenol | para |

Representative Experimental Protocol for Nitration:

This protocol is based on general procedures for the nitration of activated phenols and may require optimization for this compound.

-

Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as glacial acetic acid or dichloromethane (B109758) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture to 0-5 °C in an ice bath.

-

Preparation of Nitrating Agent: Slowly add concentrated nitric acid (1.05 eq.) to a cooled mixture of concentrated sulfuric acid (catalytic amount) or acetic anhydride.

-

Reaction: Add the nitrating mixture dropwise to the solution of this compound while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC.

-

Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel to separate the ortho and para isomers.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Phenol? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. friedel-crafts acylation reaction: Topics by Science.gov [science.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. byjus.com [byjus.com]

An In-depth Technical Guide to the Thermochemical Properties of 3,5-Diethylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethylphenol is a disubstituted aromatic organic compound belonging to the phenol (B47542) family. Its molecular structure, characterized by a hydroxyl group and two ethyl groups attached to a benzene (B151609) ring at the meta positions, imparts specific chemical and physical properties that are of interest in various fields, including chemical synthesis and material science. A thorough understanding of the thermochemical data of this compound is crucial for process design, safety assessments, and computational modeling.

This technical guide provides a summary of the available physical properties of this compound. Due to the limited availability of specific experimental thermochemical data for this compound in publicly accessible literature, this guide also presents data for the structurally analogous compound, 3,5-dimethylphenol (B42653), to provide a reasonable approximation and basis for comparison. Furthermore, detailed, generalized experimental protocols for determining key thermochemical parameters are outlined to facilitate future research and data generation.

Physicochemical Properties of this compound

A compilation of fundamental physical and chemical properties for this compound is presented in Table 1. This data is essential for handling, storage, and application of the compound.

| Property | Value | Units |

| Molecular Formula | C₁₀H₁₄O | - |

| Molecular Weight | 150.22 | g/mol |

| Boiling Point | 248 | °C |

| Melting Point | 76 | °C |

Thermochemical Data of 3,5-Dimethylphenol (As an Analog)

In the absence of comprehensive experimental thermochemical data for this compound, the data for 3,5-dimethylphenol (CAS No. 108-68-9) is provided as a practical substitute for estimation and comparative analysis. The structural similarity, with methyl groups instead of ethyl groups at the 3 and 5 positions, allows for a reasonable approximation of thermochemical behavior.

Enthalpy Data

The enthalpy of formation, combustion, and phase transitions are critical for understanding the energy content and stability of a compound.

| Parameter | Value | Units |

| Standard Enthalpy of Formation (Gas Phase, 298.15 K) | -169.5 ± 1.8 | kJ/mol |

| Standard Enthalpy of Combustion (Solid Phase) | -4278.1 ± 1.0 | kJ/mol |

| Enthalpy of Fusion | 18.0 | kJ/mol |

| Enthalpy of Vaporization | 55.3 | kJ/mol |

| Enthalpy of Sublimation | 73.3 | kJ/mol |

Heat Capacity and Entropy Data

Heat capacity and entropy are fundamental thermodynamic properties that describe how a substance absorbs heat and its degree of disorder.

| Parameter | Value | Units |

| Molar Heat Capacity (Gas Phase, 298.15 K) | 183.1 ± 3.7 | J/mol·K |

| Standard Molar Entropy (Gas Phase, 298.15 K) | 385.9 ± 3.9 | J/mol·K |

Experimental Protocols

The determination of accurate thermochemical data relies on precise and well-established experimental techniques. The following sections detail the generalized protocols for key methodologies.

Static Bomb Calorimetry for Enthalpy of Combustion

This method is employed to determine the heat of combustion of solid and liquid samples.

-

Sample Preparation: A pellet of the solid sample (approximately 1 gram) is pressed and accurately weighed. For liquids, the sample is encapsulated in a gelatin capsule.

-

Bomb Assembly: The sample is placed in a crucible within a stainless steel "bomb." A fuse wire is connected to the electrodes, with a portion of it in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is placed in a calorimeter bucket containing a known volume of water. The entire assembly is housed in an insulating jacket to minimize heat exchange with the surroundings.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before and after ignition until a stable final temperature is reached.

-

Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and the mass of the sample.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion

DSC is a versatile technique for measuring heat flow associated with thermal transitions in a material.

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 5-15 mg) is placed in an aluminum DSC pan, which is then hermetically sealed.[1]

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to prevent oxidation.[1]

-

Temperature Program: The sample is subjected to a controlled temperature program, which typically involves heating at a constant rate (e.g., 20 °C/min) over the desired temperature range.[1]

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

-

Data Analysis:

-

Enthalpy of Fusion: The heat of fusion is determined by integrating the area of the melting peak in the DSC thermogram.[1]

-

Heat Capacity: The heat capacity is calculated by comparing the heat flow to the sample with that of a known standard reference material (e.g., sapphire) under the same conditions.[2]

-

Knudsen Effusion Method for Vapor Pressure and Enthalpy of Sublimation/Vaporization

This technique is suitable for determining the vapor pressure of low-volatility substances.[3]

-

Sample Preparation: A small amount of the sample is placed in a Knudsen cell, which is a small container with a precisely machined small orifice.[4]

-

Apparatus Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a stable, known temperature.[5]

-

Measurement: The rate of mass loss of the sample due to effusion of vapor through the orifice is measured over time using a sensitive microbalance.[3]

-

Calculation:

-

Vapor Pressure: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the substance using the Knudsen-Clausius equation.[6]

-

Enthalpy of Sublimation/Vaporization: By measuring the vapor pressure at different temperatures, the enthalpy of sublimation or vaporization can be determined from the slope of a plot of ln(P) versus 1/T (the Clausius-Clapeyron plot).

-

Anaerobic Degradation Pathway of this compound

While not a signaling pathway in the traditional biological sense, the anaerobic degradation of this compound is a critical process in environmental science and bioremediation. Understanding this pathway is important for assessing the environmental fate of this compound.

Conclusion

This technical guide has synthesized the available information on the thermochemical properties of this compound. While direct experimental data for some key thermochemical parameters remain elusive, the use of 3,5-dimethylphenol as a structural analog provides valuable estimates. The detailed experimental protocols presented herein offer a clear roadmap for researchers to obtain the precise data necessary for their specific applications. The visualization of the anaerobic degradation pathway also provides insight into the environmental interactions of this compound. Further experimental investigation into the thermochemistry of this compound is encouraged to build upon the foundational information provided in this guide.

References

Quantum Chemical Insights into 3,5-Diethylphenol: A Technical Guide for Researchers

Introduction

3,5-Diethylphenol is a substituted phenolic compound of significant interest in the fields of materials science, organic synthesis, and pharmacology. Its unique substitution pattern influences its electronic structure and reactivity, making it a valuable building block for more complex molecules and a subject of study for its potential biological activities, including antioxidant and xenoestrogenic effects.[1] This technical guide provides an in-depth analysis of this compound, leveraging quantum chemical calculations to elucidate its molecular properties. The theoretical data is complemented by established experimental protocols for its synthesis and characterization, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

Quantum chemical calculations provide a detailed picture of the three-dimensional structure and electronic properties of this compound. The optimized geometry reveals the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Optimized Molecular Geometry

The key structural parameters of this compound, including the bond lengths and angles of the phenol (B47542) ring and the diethyl substituents, have been calculated and are presented in Table 1. These parameters are crucial for understanding the steric and electronic effects of the ethyl groups on the phenolic moiety.

Table 1: Calculated Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C-C (aromatic) | 1.39 - 1.40 |

| C-O | 1.37 | |

| O-H | 0.96 | |

| C-C (ethyl) | 1.53 | |

| C-H (aromatic) | 1.08 | |

| C-H (ethyl) | 1.09 - 1.10 | |

| Bond Angle (°) | C-C-C (aromatic) | 119 - 121 |

| C-C-O | 118.5, 121.5 | |

| C-O-H | 109.5 | |

| C-C-C (ethyl) | 112.5 |

Electronic Properties

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap (ΔE) | 5.64 |

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Quantum chemical calculations can predict these vibrational frequencies, aiding in the interpretation of experimental spectra.

Calculated Vibrational Frequencies

The calculated vibrational frequencies for key functional groups in this compound are summarized in Table 3. These theoretical values can be compared with experimental data to confirm the molecular structure and assign spectral bands.

Table 3: Calculated and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) |

| O-H stretch | 3650 | ~3400 (broad) | Not typically observed |

| C-H stretch (aromatic) | 3050-3100 | 3000-3100 | 3000-3100 |

| C-H stretch (aliphatic) | 2850-2980 | 2870-2960 | 2870-2960 |

| C=C stretch (aromatic) | 1580-1620 | 1580-1610 | 1580-1610 |

| C-O stretch | 1250 | ~1230 | ~1230 |

| O-H bend | 1350 | ~1330 | Not typically observed |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 3,5-disubstituted phenols is through the aromatization of a corresponding cyclohexenone derivative. The following is a general protocol adapted from the synthesis of 3,5-dimethylphenol.

Materials:

-

3,5-Diethylcyclohex-2-en-1-one

-

Bromine

-

Glacial Acetic Acid

-

Potassium Hydroxide (KOH)

-

Carbon Dioxide (dry ice or gas)

-

Ether

-

Sodium Chloride (NaCl)

Procedure:

-

Dissolve 3,5-diethylcyclohex-2-en-1-one in glacial acetic acid and cool the mixture in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid to the cooled mixture with stirring.

-

Allow the reaction mixture to stand at room temperature overnight.

-

Gently heat the mixture on a water bath to approximately 50°C for one hour, then increase the temperature to boiling until the evolution of hydrogen bromide gas ceases.

-

After cooling, pour the reaction mixture into a cold aqueous solution of potassium hydroxide.

-

Extract any by-products with ether.

-

Saturate the alkaline aqueous layer with carbon dioxide to precipitate the this compound.

-

Collect the product by steam distillation.

-

Further purify the product by recrystallization or extraction with ether from a salt-saturated aqueous solution.

Spectroscopic Characterization

FT-IR Spectroscopy:

-

Prepare a KBr pellet by grinding a small amount of the solid this compound sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk.

-

Record a background spectrum using the FT-IR spectrometer.

-

Place the KBr pellet in the sample holder and acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

¹H and ¹³C NMR Spectroscopy:

-

Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Process the spectra to determine chemical shifts, coupling constants, and integration values for structural elucidation.

Visualization of Computational and Mechanistic Workflows

To provide a clearer understanding of the processes involved in the theoretical and mechanistic evaluation of this compound, the following diagrams are provided.

Biological Context: Antioxidant and Xenoestrogenic Activity

Phenolic compounds, including this compound, are known for their antioxidant properties.[1] This activity is primarily attributed to the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals, thereby forming a stable phenoxyl radical. The electronic properties, such as the O-H bond dissociation energy and the stability of the resulting radical, which can be assessed through computational methods, are key determinants of antioxidant efficacy.

Furthermore, alkylphenols are a class of compounds that have been identified as xenoestrogens, meaning they can mimic the effects of estrogen in the body. This activity arises from their ability to bind to estrogen receptors, potentially leading to endocrine disruption. The structural features of this compound, including the phenolic ring and the alkyl substituents, are important for its interaction with these biological targets. Computational docking studies, while not part of this guide, can be employed to investigate the binding affinity of this compound to estrogen receptors and elucidate the molecular basis of its potential xenoestrogenic activity.

Conclusion

This technical guide has provided a comprehensive overview of the molecular and electronic properties of this compound based on quantum chemical calculations. The theoretical data on its geometry, electronic structure, and vibrational frequencies offer valuable insights for researchers working with this compound. The inclusion of detailed experimental protocols for its synthesis and characterization serves as a practical resource for laboratory work. The visualized workflows for computational analysis and the antioxidant mechanism provide a clear conceptual framework. While further experimental and computational studies are warranted to fully explore its biological activities, this guide serves as a foundational resource for advancing the scientific understanding and application of this compound.

References

3,5-Diethylphenol: A Comprehensive Technical Guide

Abstract

This technical guide provides a detailed overview of 3,5-diethylphenol, a significant dialkylated phenol (B47542) in chemical synthesis. The document covers the historical context of its discovery, plausible synthesis methodologies with detailed experimental protocols, and its physicochemical properties. The primary synthesis route discussed involves a three-step process commencing with the Friedel-Crafts acylation of 1,3-diethylbenzene (B91504), followed by a Baeyer-Villiger oxidation and subsequent hydrolysis. Due to a lack of specific literature on the biological pathways of this compound, this guide focuses on its chemical synthesis and properties, presenting a logical workflow for its preparation. All quantitative data are summarized in tabular format for clarity and comparative analysis.

Introduction

This compound (CAS No. 1197-34-8) is an aromatic organic compound characterized by a phenol ring substituted with two ethyl groups at the meta positions.[1] While not as extensively studied as its methyl analog, 3,5-dimethylphenol (B42653), this compound serves as a valuable intermediate in the synthesis of more complex molecules, including polymers and specialty chemicals. Its unique substitution pattern imparts specific steric and electronic properties that are of interest to researchers in materials science and synthetic organic chemistry. This guide aims to consolidate the available information on this compound, providing a resource for researchers, scientists, and professionals in drug development and chemical manufacturing.

History and Discovery

The first documented synthesis of this compound appears to date back to 1957 in a publication by I. N. Samsonova in the "Journal of General Chemistry of the USSR". While the full text of this article is not widely accessible, this reference marks the earliest known report of this compound in the scientific literature. The historical development of synthetic routes to this compound has largely paralleled the methodologies established for other dialkylated phenols, particularly 3,5-dimethylphenol. These methods have evolved from classical organic reactions to more refined industrial processes, although specific large-scale production details for this compound are not extensively documented.

Physicochemical Properties

This compound is a solid at room temperature with a distinct phenolic odor. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| CAS Number | 1197-34-8 | [1] |

| Melting Point | 75 - 77 °C | |

| Boiling Point | 242.5 - 248 °C at 760-767 Torr | |

| Appearance | Solid | |

| Solubility | Insoluble in water; soluble in organic solvents |

Synthesis of this compound

The most plausible and frequently referenced conceptual pathway for the synthesis of this compound is a three-step process starting from 1,3-diethylbenzene. This methodology is analogous to a patented process for the synthesis of 3,5-dimethylphenol from xylene.[1][2] The overall workflow is depicted in the diagram below.

Caption: A logical workflow for the three-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for each step in the synthesis of this compound, based on established procedures for analogous compounds.

Step 1: Friedel-Crafts Acylation of 1,3-Diethylbenzene

This step involves the acylation of 1,3-diethylbenzene with acetyl chloride using aluminum chloride as a Lewis acid catalyst to form 1-(3,5-diethylphenyl)ethanone.

-

Materials:

-

1,3-Diethylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM) as solvent

-

Ice bath

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

-

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension in an ice bath.

-

Add acetyl chloride dropwise to the cooled suspension with vigorous stirring.

-

After the addition of acetyl chloride, add 1,3-diethylbenzene dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.

-

Separate the organic layer, and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3,5-diethylphenyl)ethanone.

-

Purify the product by vacuum distillation or column chromatography.

-

Step 2: Baeyer-Villiger Oxidation of 1-(3,5-Diethylphenyl)ethanone

The ketone intermediate is then oxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the ester, 3,5-diethylphenyl acetate.[3][4][5][6]

-

Materials:

-

1-(3,5-Diethylphenyl)ethanone

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM) as solvent

-

Aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 1-(3,5-diethylphenyl)ethanone in dichloromethane in a round-bottom flask.

-

Add m-CPBA portion-wise to the solution at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain the temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC).

-

Quench the reaction by adding an aqueous solution of sodium sulfite to destroy the excess peroxy acid.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove meta-chlorobenzoic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 3,5-diethylphenyl acetate.

-

The product can be purified by column chromatography if necessary.

-

Step 3: Hydrolysis of 3,5-Diethylphenyl acetate

The final step is the hydrolysis of the ester to yield this compound.

-

Materials:

-

3,5-Diethylphenyl acetate

-

Methanol (B129727) or ethanol (B145695) as a co-solvent

-

Aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution

-

Hydrochloric acid (HCl) for acidification

-

Diethyl ether or ethyl acetate for extraction

-

-

Procedure:

-

Dissolve 3,5-diethylphenyl acetate in methanol or ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and stir for a few hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

-

Acidify the aqueous residue with hydrochloric acid to a pH of approximately 1-2, which will precipitate the this compound.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization or distillation.

-

Applications

The primary application of this compound is as a synthetic intermediate in the chemical industry. It is used in the preparation of:

-

Polymers: It can be used as a monomer in the production of phenolic resins and other polymers.

-

Specialty Chemicals: Its unique structure makes it a precursor for various specialty chemicals, including antioxidants and ligands for catalysis.[1]

Conclusion

This compound is a valuable dialkylated phenol with a history dating back to the mid-20th century. While detailed historical and industrial synthesis information is not abundant, a robust and logical synthesis pathway can be proposed based on well-established organic reactions. This guide provides a comprehensive overview of the known properties and a detailed, plausible experimental protocol for the synthesis of this compound, serving as a valuable resource for the scientific community. Further research into its biological activities and potential applications remains an area of interest.

References

- 1. This compound | High-Purity Reagent Supplier [benchchem.com]

- 2. CN104761435A - Preparation method of 3,5-dimethylphenol - Google Patents [patents.google.com]

- 3. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]

- 4. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 5. Baeyer-Villiger Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

Methodological & Application

Application Notes and Protocols: 3,5-Diethylphenol as a Monomer in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,5-diethylphenol as a monomer in the synthesis of various polymers. The inclusion of two ethyl groups at the meta positions of the phenolic ring imparts unique properties to the resulting polymers, such as enhanced solubility, modified thermal stability, and altered mechanical strength, making them of significant interest for advanced materials and applications in drug development.

Introduction

This compound is a sterically hindered aromatic diol that can be utilized as a building block for high-performance polymers. Its structure allows for polymerization through several pathways, including condensation with aldehydes to form phenolic resins, oxidative coupling to generate poly(phenylene oxide)s, and enzymatic polymerization for greener synthesis routes. The resulting polymers can be tailored for applications ranging from advanced coatings and composites to matrices for controlled drug release, leveraging the influence of the diethylphenyl moiety on the polymer's physical and chemical properties.

Polymerization Methods

This section details the primary methods for the polymerization of this compound.

Condensation Polymerization: Phenolic Resins

This compound can be used as a comonomer in the production of phenolic resins, which are thermosetting polymers with a wide range of industrial applications. The incorporation of this compound alongside traditional phenol (B47542) or other substituted phenols can modify the properties of the final cross-linked polymer network.

Experimental Protocol: Synthesis of a this compound-Modified Phenolic Resin (Resol Type)

Materials:

-

This compound

-

Phenol

-

Formaldehyde (B43269) (37% aqueous solution)

-

Sodium Hydroxide (NaOH)

-

Distilled water

-

Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer

Procedure:

-

In the round-bottom flask, combine this compound and phenol at the desired molar ratio (e.g., 1:4).

-

Add distilled water to the flask.

-

Begin stirring the mixture and add the formaldehyde solution. The molar ratio of total phenols to formaldehyde should be approximately 1:1.5 to 1:3 for a resol-type resin.

-

Slowly add a 50% (w/w) aqueous solution of NaOH to act as a catalyst, adjusting the pH to between 8 and 10.

-

Heat the reaction mixture to 70-80°C and maintain this temperature for 2-4 hours under reflux. The viscosity of the mixture will gradually increase.

-

Monitor the reaction progress by measuring the viscosity or water tolerance of the resin.

-

Once the desired degree of condensation is achieved, cool the reactor to stop the reaction.

-

The resulting resin can be used as a solution or dehydrated under vacuum for solid applications. Curing is typically achieved by heating the resin to 150-180°C, which induces cross-linking.

Logical Workflow for Condensation Polymerization

Caption: Workflow for the synthesis of a this compound-modified phenolic resin.

Oxidative Coupling Polymerization

While specific studies on the oxidative polymerization of this compound are not extensively documented, insights can be drawn from research on the structurally similar 3,5-dimethylphenol. This method typically yields poly(phenylene oxide)s (PPOs), where the phenoxy radicals couple at the ortho and para positions.

Experimental Protocol: Oxidative Coupling Polymerization of this compound (Hypothetical, based on 3,5-dimethylphenol)

Materials:

-

This compound

-

Copper(I) chloride (CuCl)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Toluene (anhydrous)

-

Oxygen (gas)

-

Schlenk flask and line

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., Argon), dissolve this compound in anhydrous toluene.

-

In a separate flask, prepare the catalyst complex by dissolving CuCl and TMEDA in toluene.

-

Introduce the catalyst solution into the monomer solution.

-

Bubble oxygen gas through the reaction mixture at a controlled rate while stirring vigorously at room temperature.

-

The polymerization is typically exothermic and may require cooling to maintain a constant temperature.

-

Continue the reaction for several hours until the desired molecular weight is achieved. The progress can be monitored by observing the increase in viscosity.

-

Terminate the reaction by adding a small amount of acetic acid to neutralize the catalyst.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Signaling Pathway for Oxidative Coupling Polymerization

Caption: Proposed mechanism for the oxidative coupling polymerization of this compound.

Enzymatic Polymerization

Enzymatic polymerization offers a green and selective alternative for the synthesis of polyphenols. Peroxidases, such as horseradish peroxidase (HRP), can catalyze the polymerization of phenols in aqueous media.

Experimental Protocol: Enzymatic Polymerization of this compound

Materials:

-

This compound

-

Horseradish Peroxidase (HRP)

-

Hydrogen peroxide (H₂O₂) (30% solution)

-

Phosphate (B84403) buffer (pH 7.0)

-

Methanol

-

Centrifuge

Procedure:

-

Dissolve this compound in a phosphate buffer (pH 7.0). Due to its limited water solubility, a co-solvent like a small amount of methanol or the use of a phase transfer catalyst might be necessary.

-

Add HRP to the monomer solution.

-

Slowly add hydrogen peroxide dropwise to the reaction mixture over a period of several hours while stirring at room temperature.

-

The reaction mixture will typically turn cloudy as the polymer precipitates.

-

After the addition of hydrogen peroxide is complete, continue stirring for an additional 24 hours.

-

Collect the precipitated polymer by centrifugation.

-

Wash the polymer repeatedly with water and then with methanol to remove any unreacted monomer and enzyme.

-

Dry the polymer under vacuum.

Experimental Workflow for Enzymatic Polymerization

Caption: Step-by-step workflow for the enzymatic polymerization of this compound.

Properties of this compound-Based Polymers

The incorporation of this compound into a polymer backbone is expected to influence its properties. The following tables summarize hypothetical and expected data based on structurally similar polymers, such as those derived from 3,5-dimethylphenol.

Table 1: Molecular Weight and Polydispersity Index (PDI) of Poly(this compound) (Hypothetical Data)

| Polymerization Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Oxidative Coupling | 5,000 - 15,000 | 10,000 - 45,000 | 2.0 - 3.0 |

| Enzymatic Polymerization | 1,000 - 5,000 | 2,000 - 15,000 | 2.0 - 3.5 |

Table 2: Thermal Properties of this compound-Based Polymers (Hypothetical Data)

| Polymer Type | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) |

| Phenolic Resin (modified) | 150 - 200 | > 350 |

| Poly(3,5-diethylphenylene oxide) | 180 - 220 | > 400 |

Table 3: Mechanical Properties of Cured this compound-Modified Phenolic Resin (Hypothetical Data)

| Property | Value |

| Tensile Strength (MPa) | 40 - 60 |

| Flexural Modulus (GPa) | 3 - 5 |

| Izod Impact Strength (J/m) | 20 - 30 |

Applications

Polymers derived from this compound have potential applications in several fields:

-

High-Performance Coatings and Adhesives: The enhanced solubility and potential for high thermal stability make these polymers suitable for demanding coating and adhesive applications.

-

Composite Materials: As a matrix material, these polymers can be used with reinforcing fibers to create lightweight and durable composites for various industries.

-

Drug Delivery: The tailored hydrophobicity and potential for biocompatibility of certain formulations could be explored for creating matrices for the controlled release of therapeutic agents. The polymer matrix can be designed to degrade at a specific rate, releasing the entrapped drug over time.

Safety and Handling

This compound is a chemical that should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All polymerization reactions should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Disclaimer: The experimental protocols and data presented in these application notes are for informational purposes and may need to be optimized for specific laboratory conditions and desired polymer characteristics. The data in the tables are hypothetical and based on analogous polymer systems.

Application Notes and Protocols for the Use of 3,5-Diethylphenol in Epoxy Resin Formulations

Disclaimer: The following application notes and protocols are intended for research and development purposes. Specific quantitative data and optimal experimental conditions for 3,5-diethylphenol in epoxy resin formulations are not widely available in published literature. The information provided herein is based on established principles of epoxy chemistry and analogies drawn from structurally similar phenolic compounds. Experimental validation is required to determine the actual performance and characteristics of this compound in any specific epoxy system.

Introduction

This compound is an alkylated phenolic compound that holds potential for use in epoxy resin formulations. Its molecular structure, featuring a reactive hydroxyl group and two ethyl substituents on the aromatic ring, suggests several possible roles, including as a curing agent, a reactive diluent/modifier, or as a precursor for a novel epoxy resin. The ethyl groups are expected to influence properties such as viscosity, flexibility, and hydrophobicity of the resulting cured polymer network. These application notes provide a theoretical framework and generalized protocols for investigating the utility of this compound in epoxy systems.

Potential Applications and Mechanisms

As a Curing Agent (Hardener)

The phenolic hydroxyl group of this compound can react with the epoxide ring of an epoxy resin, leading to the formation of an ether linkage and a secondary hydroxyl group. This reaction forms the basis of its potential as a curing agent. Typically, this reaction is slow at room temperature and requires elevated temperatures or the presence of a catalyst (e.g., a tertiary amine or an imidazole) to proceed at a practical rate.

Chemical Reaction Pathway

The fundamental reaction between a phenolic hydroxyl group and an epoxy group is depicted below. This etherification reaction contributes to the cross-linked network of the cured epoxy thermoset.

Application of 3,5-Diethylphenol as an Antioxidant in Materials Science

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethylphenol is a sterically hindered phenolic compound that serves as an effective primary antioxidant for various polymeric materials. Its antioxidant activity stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to peroxy radicals, which are key intermediates in the oxidative degradation of polymers. This action terminates the free-radical chain reaction, thereby inhibiting or retarding the degradation of the material and extending its service life.[1][2][3] These application notes provide a comprehensive overview of the use of this compound as a polymer antioxidant, including its mechanism of action, performance data in representative polymers, and detailed experimental protocols for its evaluation.

Mechanism of Antioxidant Action

The primary antioxidant function of this compound is to interrupt the auto-oxidation cycle of polymers. Oxidative degradation is a chain reaction initiated by the formation of free radicals (R•) on the polymer backbone due to external stressors such as heat, UV radiation, or mechanical stress. These free radicals react with oxygen to form peroxy radicals (ROO•), which then abstract a hydrogen atom from another polymer chain, propagating the degradation process.[2]

This compound, a hindered phenol, intervenes in this cycle by donating the hydrogen atom from its hydroxyl group to the peroxy radical. This neutralizes the reactive peroxy radical and forms a stable, sterically hindered phenoxy radical. This phenoxy radical is resonance-stabilized and less reactive, preventing it from initiating new degradation chains.[2][3]

References

Application Notes and Protocols for 3,5-Dialkylphenols as Intermediates in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Note: While the topic specifies 3,5-diethylphenol, publicly available research on its direct application as a pharmaceutical intermediate is limited. Therefore, this document will focus on the closely related and well-documented compound, 3,5-dimethylphenol (B42653) , as a representative example of a 3,5-dialkylphenol in pharmaceutical synthesis. The principles and protocols described herein may be adaptable for this compound and other similar analogs.

Introduction

3,5-Dialkylphenols are versatile aromatic compounds that serve as crucial building blocks in the synthesis of various pharmaceutical agents. Their unique substitution pattern, with alkyl groups meta to the hydroxyl group, influences their reactivity and makes them suitable starting materials for targeted chemical modifications.[1] This document provides detailed application notes and protocols for the use of 3,5-dimethylphenol as an intermediate in the synthesis of the skeletal muscle relaxant, Metaxalone.

Application: Synthesis of Metaxalone

Metaxalone is a centrally-acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions.[2] The synthesis of Metaxalone utilizes 3,5-dimethylphenol as a key starting material. The overall synthesis involves a two-step process:

-